4-bromo-N'-cyclohexylidenebenzohydrazide
Description
4-Bromo-N'-cyclohexylidenebenzohydrazide (CAS: 304478-23-7) is a benzohydrazide derivative characterized by a cyclohexylidene group at the hydrazone nitrogen and a bromine substituent at the para position of the benzoyl moiety. Its molecular formula is C₁₃H₁₅BrN₂O, with a molecular weight of 295.18 g/mol . The compound is synthesized via the condensation of 4-bromobenzohydrazide with cyclohexanone under reflux in ethanol, typically catalyzed by glacial acetic acid . Its crystal structure features an E-configuration around the C=N bond, stabilized by intramolecular hydrogen bonding and van der Waals interactions .
Its cyclohexylidene group imparts unique steric and electronic properties, distinguishing it from analogs with aromatic or heteroaromatic substituents.
Properties
Molecular Formula |
C13H15BrN2O |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
4-bromo-N-(cyclohexylideneamino)benzamide |
InChI |
InChI=1S/C13H15BrN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,16,17) |
InChI Key |
MYANQCMUOIPHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)Br)CC1 |
Origin of Product |
United States |
Biological Activity
4-Bromo-N'-cyclohexylidenebenzohydrazide is an organic compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This compound is synthesized through the condensation of 4-bromobenzaldehyde and cyclohexylhydrazine, resulting in a hydrazone structure characterized by the chemical formula C₁₃H₁₆BrN₂. The presence of a bromine atom plays a crucial role in its biological interactions, enhancing its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 4-bromo-N'-cyclohexylidenebenzohydrazide can be represented as follows:
This compound features a bromine atom attached to a hydrazone group, which is known to influence its reactivity and biological activity. The bromine substitution enhances the lipophilicity of the molecule, potentially improving its ability to interact with biological targets compared to non-halogenated derivatives.
Antimicrobial Properties
Research indicates that 4-bromo-N'-cyclohexylidenebenzohydrazide exhibits promising antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .
Anticancer Activity
In addition to its antimicrobial properties, 4-bromo-N'-cyclohexylidenebenzohydrazide has been investigated for its anticancer potential. Studies indicate that it may interfere with cellular processes such as DNA replication and protein synthesis, which are critical for cancer cell proliferation.
In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
These findings point towards its potential use in cancer therapy, warranting further investigation into its mechanisms of action and specific molecular targets .
The exact mechanisms through which 4-bromo-N'-cyclohexylidenebenzohydrazide exerts its biological effects are still under investigation. However, preliminary studies suggest that it may modulate enzyme activity involved in critical metabolic pathways. For example, it has been hypothesized that the compound could inhibit certain enzymes linked to cell survival and proliferation, although specific targets remain to be elucidated .
Case Studies
A recent study explored the effects of 4-bromo-N'-cyclohexylidenebenzohydrazide on cultured human cancer cells. The results indicated significant apoptosis induction in treated cells compared to controls. Flow cytometry analysis revealed an increase in early apoptotic markers, suggesting that the compound may trigger programmed cell death pathways.
Furthermore, animal model studies have demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to untreated controls. These findings highlight its potential for further development as an anticancer therapeutic agent .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-N'-cyclohexylidenebenzohydrazide exhibit significant antimicrobial properties. A study explored the synthesis of hydrazone derivatives, including those with bromine substitutions, which showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances the bioactivity of these compounds, making them potential candidates for new antimicrobial agents .
1.2 Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Specifically, it has been noted for its ability to act as a tyrosine kinase inhibitor, which is crucial in cancer treatment due to the role of tyrosine kinases in cell signaling pathways that regulate cell growth and proliferation. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in cancers such as lymphoma and leukemia .
Case Study: Tyrosine Kinase Inhibition
- Objective : To evaluate the effectiveness of 4-bromo-N'-cyclohexylidenebenzohydrazide as a tyrosine kinase inhibitor.
- Methodology : In vitro assays were conducted to assess the inhibition of Bruton's tyrosine kinase (BTK).
- Results : The compound demonstrated significant inhibition of BTK activity, suggesting its potential use in treating cancers associated with BTK mutations .
Material Science Applications
2.1 Synthesis of Novel Materials
4-Bromo-N'-cyclohexylidenebenzohydrazide can be utilized in the synthesis of novel polymeric materials. Its structure allows for the formation of conjugated systems that can be integrated into sensors or other electronic devices. The incorporation of such compounds into materials can enhance their electrical conductivity and stability under various environmental conditions .
2.2 Chemical Sensors
The compound's unique chemical properties make it suitable for developing chemical sensors. Research has indicated that derivatives of hydrazides can serve as effective sensing materials due to their ability to interact with specific analytes, leading to measurable changes in electrical or optical properties .
Summary Table of Applications
| Application Area | Specific Use Cases | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |
| Anticancer therapy | Inhibits tyrosine kinases linked to cancer growth | |
| Material Science | Synthesis of conductive polymers | Enhanced electrical properties |
| Development of chemical sensors | High sensitivity to target analytes |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzohydrazide Derivatives
Key Observations :
Yield Variations :
Table 2: Antimicrobial and Anticancer Activities
Key Findings :
- Antifungal Potency : D13, with multiple bromine and hydroxyl groups, shows exceptional activity against Sporothrix spp. (MIC = 0.5–1.0 μg/mL), attributed to membrane disruption and sphingolipid accumulation .
- Antibacterial Superiority: Pyridinylmethylene derivatives exhibit stronger activity against Gram-negative bacteria (e.g., P. aeruginosa) due to enhanced penetration via hydrophilic interactions .
- Anticancer Limitations : The cyclohexylidene derivative’s higher IC₅₀ (5.2 μM) compared to D13’s fungicidal potency suggests substituent-dependent mechanisms, possibly linked to reduced cellular uptake .
QSAR and Mechanistic Insights
- Antimicrobial QSAR : Electronic parameters (e.g., total energy, Te) and topological indices (Wiener index, W) correlate strongly with activity. Halogens enhance dipole moments, improving target binding .
- Anticancer Mechanisms : Bromine’s electronegativity facilitates DNA intercalation, while cyclohexylidene’s hydrophobicity may limit bioavailability .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-bromo-N'-cyclohexylidenebenzohydrazide, and how can reaction conditions be controlled to enhance yield?
Methodological Answer: The synthesis typically involves a condensation reaction between 4-bromobenzohydrazide and cyclohexanone under acidic or reflux conditions. Key parameters include:
- Solvent selection : Use ethanol or methanol for better solubility of reactants .
- Catalyst optimization : Employ glacial acetic acid or p-toluenesulfonic acid to accelerate imine bond formation .
- Temperature control : Reflux at 60–80°C for 6–8 hours maximizes yield while minimizing side products .
Characterize intermediates via TLC or HPLC to monitor reaction progression.
Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-bromo-N'-cyclohexylidenebenzohydrazide?
Methodological Answer:
- IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches to verify hydrazide and imine bonds .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and cyclohexylidene protons (δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
- Single-crystal X-ray diffraction : Resolve bond angles and dihedral angles to confirm stereochemistry (e.g., Cambridge Crystallographic Data Centre protocols) .
Q. Q3. How can researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Dose-response curves : Test concentrations from 1–100 µg/mL to determine MIC (Minimum Inhibitory Concentration) .
- Control compounds : Compare with known hydrazide derivatives (e.g., 4-chloro analogs) to contextualize activity .
Advanced Research Questions
Q. Q4. How can computational methods resolve contradictions in observed vs. predicted biological activity data?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .
- QSAR modeling : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity using descriptors like logP, polar surface area, and HOMO-LUMO gaps .
- MD simulations : Simulate ligand-protein stability over 50–100 ns to assess binding affinity discrepancies .
Q. Q5. What experimental strategies can elucidate the role of hydrogen bonding in stabilizing the crystal lattice of this compound?
Methodological Answer:
- X-ray crystallography : Analyze intermolecular interactions (e.g., N-H···O and C-H···π) using software like SHELX or OLEX2 .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., % H-bonding vs. van der Waals) via CrystalExplorer .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bonding network robustness .
Q. Q6. How can solvation effects be systematically studied to improve solubility without compromising bioactivity?
Methodological Answer:
- Co-solvent systems : Test DMSO-water or PEG-ethanol mixtures to enhance solubility while monitoring stability via UV-Vis spectroscopy .
- Salt formation : Screen with HCl or sodium bicarbonate to improve aqueous solubility .
- DFT calculations : Predict solvation free energies using Gaussian 09 with SMD solvent models .
Data Analysis and Theoretical Frameworks
Q. Q7. How should researchers address inconsistencies in spectroscopic data across different studies?
Methodological Answer:
- Cross-validation : Compare IR/NMR data with structurally similar compounds (e.g., 4-chloro-N'-benzylidenebenzohydrazide) to identify artifacts .
- Dynamic NMR experiments : Resolve tautomerism or conformational flexibility by varying temperature (e.g., 25–60°C) .
- Theoretical IR/NMR prediction : Use Gaussian 09 with B3LYP/6-311+G(d,p) to simulate spectra and validate experimental peaks .
Q. Q8. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Pharmacophore modeling : Identify essential features (e.g., aromatic rings, hydrazide moiety) using Discovery Studio .
- Free-Wilson analysis : Quantify substituent contributions to bioactivity for rational derivative design .
- ADMET prediction : Use SwissADME or pkCSM to optimize bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
